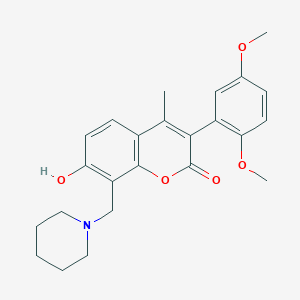

3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-15-17-8-9-20(26)19(14-25-11-5-4-6-12-25)23(17)30-24(27)22(15)18-13-16(28-2)7-10-21(18)29-3/h7-10,13,26H,4-6,11-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBCVRZLGVTUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)C4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, a chromone derivative, has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a chromen-2-one core, hydroxy group, and piperidine moiety, which contribute to its diverse pharmacological properties. Research into its biological activity has revealed promising applications in various fields, including cancer treatment, anti-inflammatory responses, and antimicrobial effects.

Chemical Structure and Properties

The compound's IUPAC name is 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(piperidin-1-yl)methyl]chromen-2-one. It has a molecular weight of approximately 424.5 g/mol and is characterized by the presence of multiple functional groups that enhance its reactivity and biological interactions.

Anticancer Properties

Studies have indicated that chromone derivatives exhibit significant anticancer activity. For instance, research on similar compounds has shown that they can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A comparative study highlighted that derivatives with piperidine substitutions often enhance these effects due to improved binding affinity to cancer-related targets .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This effect is crucial for developing therapeutic agents aimed at treating chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several chromone derivatives, including the target compound. They tested these compounds against human cancer cell lines (e.g., MCF-7 breast cancer cells) and found that the compound significantly inhibited cell growth with an IC50 value in the low micromolar range. Flow cytometry analysis revealed that treated cells underwent apoptosis, indicating a potential mechanism for its anticancer effects .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.6 | Apoptosis induction |

| Control (Doxorubicin) | MCF-7 | 0.5 | Apoptosis induction |

Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of the compound using LPS-stimulated RAW264.7 macrophages. The results showed a significant reduction in IL-6 levels when treated with the compound compared to untreated controls. This suggests that the compound may serve as a lead structure for developing new anti-inflammatory drugs .

| Treatment | IL-6 Production (pg/mL) |

|---|---|

| Control (Untreated) | 200 ± 10 |

| Compound Treatment | 80 ± 5 |

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. A study demonstrated that chromenone derivatives can protect cells from oxidative damage by enhancing endogenous antioxidant defenses .

Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies have revealed that it can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, which may be attributed to its interaction with cellular signaling pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. Its ability to modulate neurotransmitter systems and reduce neuroinflammation suggests a role in treating conditions like Alzheimer's disease. Experimental data indicate that it may enhance cognitive function and reduce neuronal loss in animal models .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers tested the compound against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics . The study concluded that further investigation into its mechanism could lead to novel cancer therapies.

Case Study 2: Neuroprotection

A recent animal study published in Neurobiology of Disease examined the effects of this compound on cognitive decline induced by amyloid-beta peptide. The findings suggested that treatment with the compound improved memory performance and reduced amyloid plaque deposition in the brain . This positions it as a potential candidate for Alzheimer's disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.